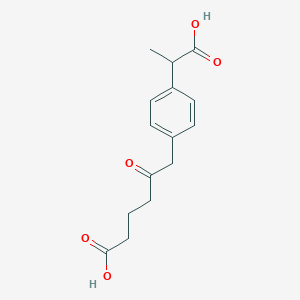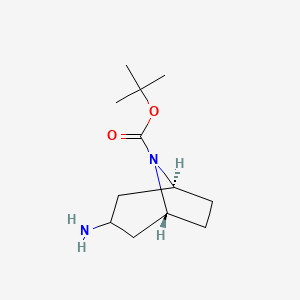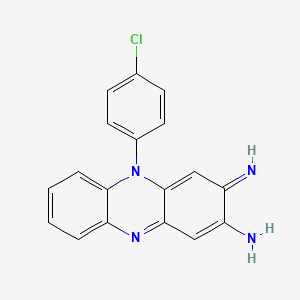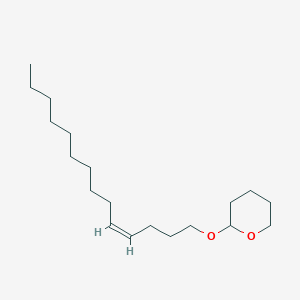
Δ2-Cefoxitin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Δ2-Cefoxitin is a semi-synthetic, broad-spectrum antibiotic derived from cephamycin C, which is produced by the bacterium Streptomyces lactamdurans . It is a member of the cephalosporin class of antibiotics and is used for the treatment of serious bacterial infections, including urinary tract infections, blood infections, bone and joint infections, and lower respiratory tract infections .
Wissenschaftliche Forschungsanwendungen
Δ2-Cefoxitin has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
Δ2-Cefoxitin primarily targets the penicillin-binding proteins (PBPs) . PBPs are a group of proteins that are essential in the final stages of constructing the bacterial cell wall. They catalyze the formation of the peptidoglycan layer, which provides structural integrity to the bacterial cell.
Mode of Action
This compound, as a beta-lactam antibiotic, binds to the PBPs . This binding prevents the PBPs from forming the cross-linkages between the peptidoglycan layers that make up the bacterial cell wall . As a result, the synthesis of the bacterial cell wall is inhibited, leading to the weakening of the cell wall and eventually causing bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptidoglycan synthesis pathway . By inhibiting the cross-linking of the peptidoglycan layers, this compound disrupts the integrity of the bacterial cell wall. This disruption can lead to cell lysis and death, particularly in actively growing cells where the cell wall is continually being remodeled.
Pharmacokinetics
The pharmacokinetics of this compound involve its distribution, metabolism, and excretion . After intravenous administration, this compound is rapidly distributed into the plasma and tissue fluids . It has a serum half-life of 41-59 minutes . About 85% of the drug is excreted in the urine .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial cell wall synthesis , leading to bacterial cell death . This makes this compound effective against a broad spectrum of bacteria, including those causing urinary tract infections, blood infections, bone and joint infections, and lower respiratory tract infections .
Biochemische Analyse
Biochemical Properties
The methoxyl group provides Δ2-Cefoxitin with a remarkable degree of resistance to all β-lactamases . This resistance provides the antibiotic with a broad antibacterial spectrum, including activity against indole-positive Proteus strains, Serratia spp., and Bacteroides spp .
Cellular Effects
This compound is a cell-wall-active agent and is bactericidal in its action . It is active against many strains of Gram-negative bacteria that have become refractory to other β-lactam antibiotics .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of bacterial cell wall synthesis. The antibiotic binds to penicillin-binding proteins located inside the bacterial cell wall, inhibiting the last step of bacterial cell wall synthesis .
Temporal Effects in Laboratory Settings
Marked resistance to enzymatic degradation, high bactericidal activity over a large range of inoculum levels, and favorable metabolic disposition makes this compound a highly effective agent in vivo .
Vorbereitungsmethoden
Δ2-Cefoxitin can be synthesized through various methods. One common synthetic route involves the use of 7-alpha-methoxy-7-beta-aminocephalosporanic acid as the starting material. The process includes several key steps:
2-Thiofuran Acetylation Reaction: This step involves the acetylation of the amino group with 2-thiofuran.
Hydrolytic Reaction: The acetylated product undergoes hydrolysis to remove protecting groups.
Carbamylation Reaction: The final step involves the carbamylation of the hydrolyzed product to yield this compound.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Δ2-Cefoxitin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly at the methoxy group.
The major products formed from these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Δ2-Cefoxitin is similar to other cephalosporin antibiotics, such as cephalothin and cefuroxime. it has unique properties that set it apart:
Cephalothin: Unlike this compound, cephalothin lacks the methoxy group, making it more susceptible to hydrolysis by β-lactamases.
Cefuroxime: Cefuroxime has a different side chain structure, which affects its spectrum of activity and pharmacokinetics.
Similar compounds include:
- Cephalothin
- Cefuroxime
- Cefotaxime
- Ceftriaxone
This compound’s unique methoxy group provides it with greater resistance to β-lactamase enzymes, making it more effective against certain resistant bacterial strains .
Eigenschaften
CAS-Nummer |
1422023-32-2 |
|---|---|
Molekularformel |
C16H17N3O7S2 |
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
(2R,6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17N3O7S2/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19/h2-4,7,11,14H,5-6H2,1H3,(H2,17,24)(H,18,20)(H,21,22)/t11-,14-,16+/m1/s1 |
InChI-Schlüssel |
FNLHDPKGLFRMLP-XFJVYGCCSA-N |
Isomerische SMILES |
CO[C@@]1([C@@H]2N(C1=O)[C@H](C(=CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3 |
Kanonische SMILES |
COC1(C2N(C1=O)C(C(=CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3 |
Synonyme |
(2R,6R,7S)-3-[[(Aminocarbonyl)oxy]methyl]-7-methoxy-8-oxo-7-[[2-(2-thienyl)acetyl]amino]-5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid_x000B_ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


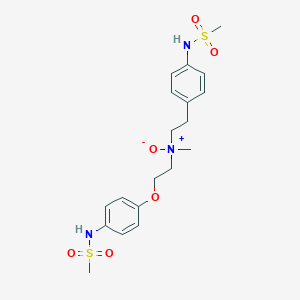
![Ethyl 2-(6-(acetoxymethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144632.png)
